5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl cyanide with cyclopropylamine to form an intermediate, which is then cyclized using thiourea to yield the desired triazole compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of phenyl-substituted triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-4,6-dichloropyrimidine: Another heterocyclic compound with a bromophenyl group, but with a pyrimidine ring instead of a triazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group, known for its biological activities.
Uniqueness
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring with a bromophenyl and cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c12-8-3-1-7(2-4-8)10-13-14-11(16)15(10)9-5-6-9/h1-4,9H,5-6H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDURKFNAKPDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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